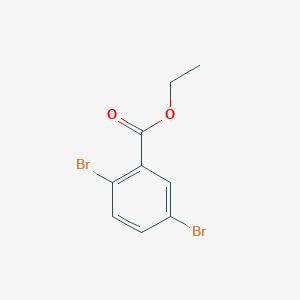

Ethyl 2,5-dibromobenzoate

Description

Contextualization of Halogenated Benzoate (B1203000) Esters within Organic Synthesis

Halogenated benzoate esters, as a class of compounds, are integral to the field of organic synthesis. The presence of halogen substituents, such as bromine, on the benzene (B151609) ring dramatically influences the electron distribution of the molecule. This electronic effect, coupled with the ester functionality, renders these compounds susceptible to a variety of chemical reactions. They are often employed as starting materials or key intermediates in the construction of more complex molecular frameworks.

One of the most significant applications of halogenated esters is in transition metal-catalyzed cross-coupling reactions. acs.org These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are fundamental to modern organic chemistry. The bromine atoms on compounds like Ethyl 2,5-dibromobenzoate can be selectively replaced with other functional groups, providing a powerful method for molecular diversification. Furthermore, the ester group itself can be modified or can direct the regioselectivity of certain reactions, adding another layer of control for the synthetic chemist. The ability to participate in reactions such as the Suzuki-Miyaura coupling and Ullmann coupling makes these compounds highly sought after.

The versatility of halogenated esters extends beyond cross-coupling reactions. They can serve as precursors for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The strategic placement of halogen atoms allows for regioselective cyclization reactions, leading to the formation of complex ring systems.

Significance of Dibrominated Aromatic Scaffolds in Advanced Molecular Design

Dibrominated aromatic scaffolds, such as the one found in this compound, are of particular importance in advanced molecular design. The two bromine atoms offer multiple points for chemical modification, enabling the construction of intricate and highly functionalized molecules. This "di-functional" nature allows for sequential or orthogonal reactions, where each bromine atom can be addressed independently.

In the realm of medicinal chemistry, the introduction of bromine atoms into a drug candidate can have profound effects on its biological activity. acs.org Halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a ligand to its protein target. acs.org The strategic placement of bromine atoms on an aromatic scaffold can therefore be a key design element in the development of new therapeutic agents. Furthermore, dibrominated compounds serve as versatile building blocks for creating libraries of related molecules for high-throughput screening, accelerating the drug discovery process. rsc.orgresearchgate.net

In materials science, dibrominated aromatic compounds are utilized in the synthesis of polymers and other materials with specific electronic and photophysical properties. metu.edu.tr The bromine atoms can be converted into other functional groups that can then participate in polymerization reactions. The resulting polymers may find applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The ability to precisely control the structure of the monomer unit, facilitated by the dibrominated scaffold, is crucial for tuning the properties of the final material.

Research Trajectories and Objectives for this compound Studies

Current research involving this compound is focused on expanding its utility as a synthetic building block and exploring its potential in various applications. A primary objective is the development of novel and more efficient methods for its utilization in cross-coupling reactions. acs.orguni-regensburg.de This includes the exploration of new catalyst systems that can operate under milder conditions and with greater functional group tolerance.

Another key research trajectory is the use of this compound in the synthesis of novel bioactive molecules. chemicalbook.com Researchers are investigating its incorporation into scaffolds that have shown promise in targeting specific diseases. The ability to readily modify the dibrominated core allows for the systematic exploration of structure-activity relationships, a critical aspect of drug development.

Furthermore, there is growing interest in the application of this compound in the synthesis of advanced materials. chemscene.com Scientists are exploring its use as a monomer or a precursor to monomers for the creation of new polymers with tailored optical and electronic properties. The goal is to develop materials with enhanced performance for applications in fields such as electronics and photonics.

The esterification of 2,5-dibromobenzoic acid is a common method for synthesizing its corresponding esters. This typically involves reacting the carboxylic acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid. The reaction is often carried out under reflux conditions to drive it to completion.

Below is a data table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 76008-76-9 |

| Molecular Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 g/mol |

| InChI Key | AHGDJZPDLGRXDV-UHFFFAOYSA-N |

| Storage Temperature | 2~8 °C |

| Purity | 98% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dibromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGDJZPDLGRXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,5 Dibromobenzoate

Established Synthetic Pathways and Precursor Chemistry

Traditional methods for synthesizing Ethyl 2,5-dibromobenzoate primarily involve direct bromination of a benzoate (B1203000) precursor or esterification of a pre-brominated benzoic acid. These methods are well-documented and widely used for their reliability.

Direct Bromination Approaches for Benzoate Derivatives

One common approach is the direct bromination of ethyl benzoate. This electrophilic aromatic substitution reaction introduces bromine atoms onto the benzene (B151609) ring. The reaction typically involves treating ethyl benzoate with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), and a suitable solvent like acetic acid or chloroform (B151607). Careful control of reaction conditions, including temperature and stoichiometry, is crucial to achieve the desired 2,5-disubstitution pattern and to minimize the formation of polybrominated byproducts. While advantageous for large-scale production, this method requires precise control to ensure regioselectivity.

Table 1: Parameters for Direct Bromination of Benzoate Derivatives

| Parameter | Details |

|---|---|

| Starting Material | Ethyl benzoate |

| Reagents | Bromine (Br₂), Lewis acid catalyst (e.g., FeCl₃) |

| Solvent | Acetic acid or chloroform |

| Temperature | Controlled, typically ambient to moderate (e.g., 0-30 °C) |

| Key Challenge | Controlling regioselectivity to favor the 2,5-isomer and avoid over-bromination |

| Purification | Extraction and chromatography |

Esterification Routes from Dibromobenzoic Acids

The most straightforward and frequently utilized method for preparing this compound is the Fischer esterification of 2,5-dibromobenzoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and is driven to completion by heating the mixture under reflux. uoi.gr The use of excess ethanol can also shift the equilibrium towards the product side. This method is often favored for its simplicity, high yields (often exceeding 80%), and the relative ease of purification of the final product through neutralization, extraction, and recrystallization.

Table 2: Parameters for Esterification of 2,5-Dibromobenzoic Acid

| Parameter | Details |

|---|---|

| Starting Material | 2,5-Dibromobenzoic acid |

| Reagents | Ethanol, concentrated sulfuric acid (catalyst) |

| Temperature | Reflux conditions (approx. 60-70 °C) |

| Reaction Time | Several hours (e.g., 4-8 hours) |

| Advantages | Simplicity, high yield, straightforward purification |

| Purification | Neutralization, extraction, and recrystallization |

Multi-Step Conversions and Protecting Group Strategies

Catalytic and Green Chemistry Approaches in Synthesis

Reflecting a broader trend in chemical manufacturing, the synthesis of aromatic bromides is increasingly benefiting from the development of more sustainable and efficient catalytic methods.

Transition Metal-Mediated Synthesis of Aromatic Bromides

Transition metal catalysis offers powerful tools for the formation of carbon-halogen bonds. mdpi.com While direct applications to this compound are not extensively detailed in the provided context, general methodologies for the transition metal-mediated synthesis of aryl halides are well-established. mdpi.com For instance, copper-catalyzed reactions are known to be effective in various halogenation processes. researchgate.netwhiterose.ac.uk Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, frequently utilize aryl bromides as substrates, highlighting the importance of efficient methods for their synthesis. researchgate.netjcu.edu.au These catalytic systems can offer advantages in terms of selectivity and milder reaction conditions compared to traditional methods. nih.gov

Sustainable Synthetic Protocols and Solvent-Free Reactions

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. imist.ma In the context of synthesizing compounds like this compound, this can involve several approaches. One such strategy is the use of greener oxidants and bromine sources. For example, methods utilizing hydrogen peroxide in conjunction with a bromide salt have been developed for the bromination of aromatic compounds, producing water as the primary byproduct. beilstein-journals.org The use of microwave irradiation can also contribute to greener synthesis by reducing reaction times and potentially improving yields. researchgate.net Furthermore, performing reactions in more environmentally benign solvents, or in solvent-free conditions, is a key aspect of sustainable chemical production. imist.maorgsyn.org For instance, some brominations can be carried out using solid-supported reagents, which can simplify purification and minimize solvent waste. imist.ma

Flow Chemistry and Continuous Processing Techniques

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, heat and mass transfer, and scalability. While specific literature on the flow synthesis of this compound is not widespread, the principles of flow chemistry can be applied to its primary synthetic routes, such as the esterification of 2,5-dibromobenzoic acid.

A hypothetical continuous flow process for this esterification would involve pumping separate streams of 2,5-dibromobenzoic acid dissolved in a suitable solvent (like toluene) and an ethanol solution containing an acid catalyst through a static mixer into a heated reactor coil. The high surface-area-to-volume ratio in a microreactor or packed-bed reactor facilitates rapid heat transfer, allowing for precise temperature control and preventing the formation of hotspots, which can lead to byproduct formation. europa.eu This is particularly advantageous for exothermic reactions. europa.eu The reaction mixture would then flow through a back-pressure regulator to maintain the system under elevated pressure, which can allow for heating solvents above their atmospheric boiling points, thus accelerating the reaction rate. researchgate.net

Systems like the Vapourtec R-series or Corning flow reactors are well-suited for such processes, offering automated control over parameters like flow rate, temperature, and residence time. ru.nl For industrial-scale production, a continuous process might involve feeding the reactants into a heated reactor, followed by continuous removal and purification of the product via distillation or crystallization. This approach minimizes manual handling of materials and allows for the safe use of potentially hazardous reagents by keeping the instantaneous volume of reacting material low. europa.euresearchgate.net

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for this compound

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by vessel surface area; potential for hotspots. | Excellent; high surface-area-to-volume ratio. europa.eu |

| Safety | Higher risk due to large volumes of reagents. | Enhanced safety; small reactor volumes. researchgate.net |

| Scalability | Often requires re-optimization for scale-up. | More straightforward scalability by extending run time. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. europa.eu |

| Productivity | Discontinuous, cycle-time dependent. | Continuous output, potential for higher throughput. |

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness. Methodologies like "One Factor At a Time" (OFAT) or more advanced "Design of Experiments" (DoE) can be systematically employed to identify the ideal set of conditions. whiterose.ac.uksemanticscholar.org

Influence of Temperature, Pressure, and Solvent Systems

The choice of temperature, pressure, and solvent has a profound impact on the esterification of 2,5-dibromobenzoic acid or the direct bromination of ethyl benzoate.

Temperature: In conventional batch esterification, the reaction is typically conducted at the reflux temperature of the alcohol used (e.g., ethanol, ~78°C) to drive the reaction towards completion. For related syntheses, temperatures can range from 60-70°C for standard reflux conditions to as high as 150°C, which has been shown to significantly increase amide yield in similar reactions. researchgate.net In direct bromination, temperature control is critical to ensure regioselectivity and prevent over-bromination.

Pressure: While many esterifications are run at atmospheric pressure, conducting the reaction under elevated pressure can be beneficial. For instance, performing esterification in a continuous flow reactor using supercritical CO₂ as a co-solvent at pressures up to 110 bar has been shown to produce substantial rate enhancements. researchgate.net

Solvent Systems: The solvent must be chosen carefully to ensure solubility of the reactants while minimizing side reactions. For the synthesis of related dibromobenzoates, dichloromethane (B109758) (DCM) has been noted to enhance the solubility of bromine, while N,N-Dimethylformamide (DMF) can accelerate esterification but carries the risk of side reactions. In some cases, using a solvent like cyclohexane (B81311) as a water-entraining agent during esterification can shift the equilibrium and improve the yield. cibtech.org

Table 2: Effect of Reaction Parameters on Synthesis

| Parameter | Condition | Observed Effect | Reference |

| Temperature | Reflux (~60-70°C) | Standard condition for acid-catalyzed esterification. | |

| Increased to 150°C | Can significantly increase product yield in related syntheses. | researchgate.net | |

| Pressure | Supercritical CO₂ (up to 110 bar) | Substantial reaction rate enhancement in flow esterification. | researchgate.net |

| Solvent | Dichloromethane (DCM) | Enhances bromine solubility for bromination reactions. | |

| N,N-Dimethylformamide (DMF) | Accelerates esterification but may promote side reactions. | acs.org | |

| Cyclohexane | Acts as an azeotropic agent to remove water byproduct. | cibtech.org |

Catalyst Loading and Ligand Effects on Yield and Selectivity

For the synthesis of this compound and its subsequent reactions, the catalyst system, including the type of catalyst, its loading, and any associated ligands, is paramount.

Catalyst and Loading: The standard synthesis via esterification of 2,5-dibromobenzoic acid typically employs a strong acid catalyst like concentrated sulfuric acid. In related syntheses of ethyl benzoate, expandable graphite (B72142) has been used as a recyclable catalyst under microwave irradiation, with an optimal loading of 8 wt% achieving high yields. cibtech.org For cross-coupling reactions involving the C-Br bonds of the molecule, palladium catalysts are standard. uva.es Optimizing the catalyst loading is key; for example, in a palladium-catalyzed aminocarbonylation, reducing the Pd(OAc)₂ loading from 5 mol% to 1 mol% led to a marginal increase in yield, while a further reduction to 0.1 mol% drastically reduced conversion. acs.org

Ligand Effects: In metal-catalyzed reactions, such as cross-coupling, ligands play a critical role in stabilizing the metal center and tuning its reactivity and selectivity. acs.org The choice of ligand can dramatically influence the reaction outcome. For instance, in the asymmetric hydrogenation of vinyl benzoates, different phosphine-phosphite ligands were optimal depending on the substrate's structure. acs.org In gold-catalyzed reactions, electron-withdrawing ligands on the phosphine (B1218219) returned high activity and prevented catalyst decomposition. nih.gov Dual-ligand systems, where two different ligands (e.g., a bipyridone and a phosphine) work synergistically, can significantly accelerate reaction rates by creating a more favorable C-H activation intermediate. uva.es The electronic properties of the ligand—whether electron-donating or electron-withdrawing—can alter the Lewis basicity of the catalyst complex and strike an ideal balance between reactivity and selectivity. nih.gov

Table 3: Influence of Catalyst and Ligand Systems on Related Reactions

| Reaction Type | Catalyst System | Key Finding | Reference |

| Esterification | Expandable Graphite (8 wt%) | Effective under microwave conditions for ethyl benzoate synthesis. | cibtech.org |

| Aminocarbonylation | Pd(OAc)₂ (1 mol%) / XantPhos | Optimal catalyst loading improved yield significantly over 5 mol% or 0.1 mol%. | acs.org |

| C-H Arylation | Pd(OAc)₂ / bipy-6-OH / PCy₃ | Dual-ligand system accelerated the reaction compared to a single ligand. | uva.es |

| Asymmetric Hydrogenation | Rh / Phosphine-phosphite ligands | Ligand structure must be matched to the substrate for high enantioselectivity. | acs.org |

| Alkyne Hydration | Au(I) / Phosphine ligands | Electron-withdrawing ligands improved catalyst activity and stability. | nih.gov |

Isolation and Purification Strategies for Enhanced Purity

Achieving high purity of this compound is essential for its use in subsequent synthetic steps. Common impurities may include unreacted starting materials, the isomeric acid, or byproducts from side reactions. A multi-step purification protocol is often necessary.

Work-up: Following the reaction, a standard work-up procedure often involves neutralizing the acid catalyst with a base like sodium bicarbonate, followed by extraction of the product into an organic solvent. scribd.com The organic phase is then washed with water and brine to remove residual salts and water-soluble impurities before being dried over an agent like magnesium sulfate (B86663) or sodium sulfate. acs.org

Recrystallization: This is a highly effective technique for purifying solid organic compounds. uomustansiriyah.edu.iq The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. uomustansiriyah.edu.iqpbworks.com For methyl 3,5-dibromobenzoate, a related compound, a 3:1 hexane/ethyl acetate (B1210297) mixture is recommended for high recovery and purity. Other common solvent systems include ethanol/water mixtures. chemicalforums.compbworks.com Slow cooling is often advised to promote the formation of large, pure crystals and avoid the rapid precipitation of a fine powder, which can trap impurities. chemicalforums.com

Flash Chromatography: For separating mixtures that are difficult to purify by recrystallization, column chromatography is the method of choice. wiley-vch.de Silica (B1680970) gel is the most common stationary phase. The eluent system is selected to provide good separation between the desired product and impurities. For aryl bromides and related esters, typical mobile phases consist of mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. sci-hub.se A gradient elution, where the polarity of the solvent is gradually increased, can be effective for separating components with very different polarities.

Table 4: Common Purification Techniques for this compound and Analogs

| Technique | Description | Typical Solvents/Conditions | Reference |

| Aqueous Wash | Removal of acid/base catalysts and water-soluble impurities. | Saturated NaHCO₃ solution, Brine. | acs.orgscribd.com |

| Recrystallization | Purification of the solid product based on differential solubility. | Hexane/Ethyl Acetate (3:1), Ethanol/Water. | pbworks.comchemicalforums.com |

| Flash Chromatography | Separation based on polarity on a silica gel column. | Eluent: Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate. | wiley-vch.desci-hub.se |

| Distillation | Purification of liquids or removal of volatile solvents/impurities. | Often performed under reduced pressure. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,5 Dibromobenzoate

Reactivity of Aromatic C-Br Bonds

The presence of two bromine atoms on the benzene (B151609) ring of ethyl 2,5-dibromobenzoate opens up a range of possible reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions which proceed via oxidative addition and reductive elimination, and radical-mediated transformations. The regioselectivity of these reactions, that is, which of the two bromine atoms preferentially reacts, is a key consideration in its synthetic applications.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, in this case, a bromide ion, from an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. core.ac.uk These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. core.ac.uk

In the case of this compound, the ester group (-COOEt) is a deactivating group for electrophilic aromatic substitution but is considered an activating group for nucleophilic aromatic substitution, albeit a moderate one. Its position on the ring relative to the two bromine atoms is crucial. The bromine at the C-2 position is ortho to the ester group, while the bromine at the C-5 position is meta. According to the established principles of SNAr reactions, the electron-withdrawing effect of the ester group is more effectively transmitted to the ortho and para positions through resonance. Therefore, the C-2 bromine is expected to be more susceptible to nucleophilic attack than the C-5 bromine.

Selective nucleophilic aromatic substitution has been observed in related dibrominated aromatic compounds. For instance, in the reaction of 4,8-dibromobenzo[1,2-d:4,5-d']bis( rsc.orgorganic-synthesis.comorganic-chemistry.orgthiadiazole) with morpholine, selective mono- and bis-substitution products can be obtained depending on the reaction conditions, highlighting the potential for controlled reactivity of C-Br bonds. mdpi.com While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented in the reviewed literature, the general principles suggest that a nucleophile would preferentially attack the C-2 position.

Oxidative Addition and Reductive Elimination Pathways

The carbon-bromine bonds of this compound are susceptible to oxidative addition to a low-valent transition metal center, most notably palladium(0). This step is the initiation of many powerful cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The general mechanism involves the insertion of the palladium(0) catalyst into the aryl-bromine bond, forming a palladium(II) intermediate. This is followed by a transmetalation step (in the case of Suzuki and Sonogashira reactions) or coordination of an amine (in the Buchwald-Hartwig reaction), and finally, reductive elimination to form the new carbon-carbon or carbon-nitrogen bond and regenerate the palladium(0) catalyst.

The regioselectivity of these cross-coupling reactions on dihaloarenes can often be controlled by the choice of catalyst, ligands, and reaction conditions. In a study on the Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene, it was demonstrated that various arylboronic acids could be coupled to provide 2,5-biaryl-3-hexylthiophene derivatives in moderate to good yields using a Pd(PPh₃)₄ catalyst. nih.gov This suggests that both bromine atoms in a 2,5-dibromo substituted ring system can undergo coupling.

For this compound, the electronic and steric environment of the two bromine atoms is different. The C-2 bromine is ortho to the bulky and electron-withdrawing ester group, which can influence the rate of oxidative addition. It has been noted in studies of 2,4-dibromopyridine (B189624) that the relative reactivity of the C-Br bonds is influenced by the electrophilic character of the carbon atoms they are attached to. researchgate.net In palladium-catalyzed cross-coupling reactions of 9-substituted-6-chloro-2,8-diiodopurines, the regioselectivity of the Sonogashira coupling was found to be dependent on the nature of the phosphine (B1218219) ligand on the palladium catalyst. rsc.org This highlights that for this compound, achieving selective mono-substitution at either the C-2 or C-5 position in cross-coupling reactions is a significant synthetic challenge that can potentially be addressed by careful selection of the catalytic system.

Radical Reactions and Their Initiators

Aryl bromides can participate in radical reactions, often initiated by radical initiators that generate radical species under mild conditions. researchgate.net These initiators, such as azo compounds (e.g., AIBN) or organic peroxides, possess weak bonds that undergo homolytic cleavage upon heating or irradiation to form radicals. researchgate.net

While direct radical substitution on the aromatic C-Br bonds of this compound is less common, the bromine atoms can be involved in radical-mediated processes. For instance, in the synthesis of polymers, methyl 3,5-dibromobenzoate has been used in a reaction with 3,4,5-tris(dodecyloxy)stilbene under conditions that are consistent with a Heck-type coupling, which can have radical intermediates depending on the specific mechanism at play. researchgate.net

It is also important to consider that radical reactions can be initiated at positions other than the C-Br bonds, for example, at the ethyl group of the ester, although this is less likely under typical radical halogenation conditions which favor benzylic positions. The primary application of radical reactions involving aryl bromides is often in the context of reductive dehalogenation or in certain cross-coupling methodologies that proceed through a radical pathway.

Transformations of the Ester Functional Group

The ethyl ester group of this compound is also a site of chemical reactivity, allowing for transformations such as transesterification, saponification, and reduction to alcohols or aldehydes.

Transesterification and Saponification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. wikipedia.org The mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and releases an ethoxide ion. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

A typical laboratory procedure for the saponification of an ethyl benzoate (B1203000) involves heating the ester with an aqueous solution of sodium hydroxide. sserc.org.uk The completion of the reaction is often indicated by the disappearance of the oily ester layer. sserc.org.uk

Reduction of the Ester Moiety to Alcohols and Aldehydes

The ester group of this compound can be reduced to either an alcohol or an aldehyde, depending on the reducing agent and the reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. oup.com In this case, the product would be (2,5-dibromophenyl)methanol. The reaction proceeds via the formation of an intermediate aldehyde which is immediately further reduced to the alcohol.

Reduction to Aldehydes: The reduction of an ester to an aldehyde requires a less reactive and more sterically hindered reducing agent that can stop the reduction at the aldehyde stage. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. organic-synthesis.comchemistrysteps.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. organic-synthesis.comchemistrysteps.com The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, followed by the transfer of a hydride to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed upon workup to yield the aldehyde. chemistrysteps.comyoutube.com

It is important to note that the presence of the aryl bromide functionalities may be sensitive to some reducing conditions. However, selective reduction of an ester in the presence of an aryl bromide is generally feasible with reagents like DIBAL-H, as the carbon-bromine bond is typically less reactive towards these hydrides than the ester carbonyl. rsc.org

Interactive Data Tables

Below are interactive tables summarizing the reactivity of this compound.

Table 1: Reactivity of Aromatic C-Br Bonds

| Reaction Type | Reagents/Catalyst | Position of Reactivity | Product Type |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, R₂NH) | Preferentially C-2 | Aryl ether, Aryl amine |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd(0) catalyst, Base | C-2 and/or C-5 | Biaryl |

| Sonogashira Coupling | Terminal alkyne, Pd(0)/Cu(I) catalyst, Base | C-2 and/or C-5 | Arylalkyne |

| Buchwald-Hartwig Amination | Amine, Pd(0) catalyst, Base | C-2 and/or C-5 | Aryl amine |

Table 2: Transformations of the Ester Functional Group

| Reaction Type | Reagents | Product |

| Transesterification | R'OH, Acid or Base catalyst | 2,5-dibromobenzoate ester of R'OH |

| Saponification | NaOH(aq), then H₃O⁺ | 2,5-Dibromobenzoic acid |

| Reduction to Alcohol | 1. LiAlH₄ 2. H₂O | (2,5-Dibromophenyl)methanol |

| Reduction to Aldehyde | 1. DIBAL-H (-78 °C) 2. H₂O | 2,5-Dibromobenzaldehyde |

Acyl Group Substitution Processes

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives like this compound. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent expulsion of the ethoxy group (-OCH2CH3) as a leaving group results in the formation of a new carbonyl compound. The reactivity of the acyl group in this compound is influenced by the two bromine atoms on the benzene ring, which are electron-withdrawing and can increase the electrophilicity of the carbonyl carbon.

Common nucleophilic acyl substitution reactions for esters include hydrolysis, aminolysis, and reactions with organometallic reagents. For instance, hydrolysis, which can be catalyzed by acid or base, would convert this compound to 2,5-dibromobenzoic acid. Aminolysis, the reaction with an amine, would yield the corresponding N-substituted 2,5-dibromobenzamide.

The general mechanism for a base-catalyzed nucleophilic acyl substitution is as follows:

Nucleophilic Attack: A nucleophile attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: This leads to a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group.

The reactivity order for carboxylic acid derivatives in nucleophilic acyl substitution is generally: acyl halides > anhydrides > esters ≈ carboxylic acids > amides. libretexts.org This places esters like this compound at a moderate level of reactivity.

Cross-Coupling Chemistry and Derivatization

The bromine atoms at the C2 and C5 positions of this compound serve as excellent handles for various cross-coupling reactions, allowing for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These reactions are pivotal for the synthesis of complex organic molecules from this relatively simple starting material.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the carbon-bromine bonds in this compound. The differential reactivity of the two bromine atoms can sometimes be exploited to achieve site-selective reactions.

C-C Coupling Reactions:

Research has demonstrated the site-selective arylation of alkyl 2,5-dihalobenzoates, including this compound, using palladium catalysis with aryl titanium reagents. By carefully selecting the palladium catalyst and ligands, the cross-coupling reaction can be directed to either the C2 or C5 position. nih.govresearchgate.net

For instance, using a catalytic system of PdCl2(PCy3)2 and P(p-MeOPh)3, the C2-selective cross-coupling of this compound with various aryl titanium reagents can be achieved. Conversely, a switch to a Pd(OAc)2/L9 catalytic system can favor coupling at the C5-position. nih.govresearchgate.net This catalyst-controlled site-selectivity is a significant advancement in the functionalization of dihaloarenes. researchgate.net

| Position | Catalyst System | Aryl Titanium Reagent | Yield (%) |

|---|---|---|---|

| C2 | PdCl2(PCy3)2/P(p-MeOPh)3 | p-MeOPhTi(OiPr)3LiCl | 85 |

| C5 | Pd(OAc)2/L9 | p-MeOPhTi(OiPr)3LiCl | 78 |

| C2 | PdCl2(PCy3)2/P(p-MeOPh)3 | p-FPhTi(OiPr)3LiCl | 82 |

| C5 | Pd(OAc)2/L9 | p-FPhTi(OiPr)3LiCl | 75 |

C-N and C-O Coupling Reactions:

The Buchwald-Hartwig amination is a widely used palladium-catalyzed reaction for the formation of C-N bonds. vanderbilt.edutaylorandfrancis.com While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this reaction to aryl bromides suggests its feasibility. The reaction would involve coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. ucalgary.ca

Similarly, palladium-catalyzed C-O coupling reactions, often referred to as Buchwald-Hartwig etherifications, can be used to form aryl ethers from aryl halides and alcohols. ucalgary.ca This methodology could be applied to this compound to introduce alkoxy or aryloxy substituents.

Copper-mediated coupling reactions, particularly the Ullmann condensation, provide a classic and still valuable method for forming C-O, C-N, and C-S bonds with aryl halides. masterorganicchemistry.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper catalysts.

For this compound, a copper-catalyzed reaction with an alcohol or phenol (B47542) would yield the corresponding ether. Similarly, reaction with an amine would produce an N-arylated product, and reaction with a thiol would result in a thioether. Modern protocols often utilize soluble copper catalysts with ligands such as phenanthroline to improve reaction efficiency and lower the required temperature. masterorganicchemistry.com

The general mechanism for Ullmann-type reactions involves the formation of a copper(I) species (e.g., alkoxide, amide, or thiolate), which then reacts with the aryl halide. masterorganicchemistry.com Kinetic studies on C-N coupling suggest a mechanism involving oxidative addition of the aryl halide to a copper(I) complex, followed by reductive elimination from a copper(III) intermediate.

The ester functional group in this compound is susceptible to attack by strong carbon nucleophiles like Grignard and organolithium reagents. nih.govwikipedia.org These reactions typically lead to the formation of tertiary alcohols.

The reaction of an ester with a Grignard reagent proceeds via a two-step addition mechanism. masterorganicchemistry.commit.edu

First Addition: The Grignard reagent attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a ketone.

Second Addition: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent. youtube.com A second equivalent of the Grignard reagent rapidly adds to the ketone, forming another tetrahedral intermediate (an alkoxide).

Protonation: Acidic workup protonates the alkoxide to yield the tertiary alcohol. nih.govmit.edu

Due to this mechanism, two equivalents of the Grignard reagent are consumed, and two identical alkyl or aryl groups from the Grignard reagent are introduced into the final product. nih.govyoutube.com

Organolithium reagents react with esters in a similar fashion to Grignard reagents, also yielding tertiary alcohols after a double addition. ucalgary.cawikipedia.org It is important to note that these reagents are also strong bases and can potentially react with any acidic protons in the molecule or reaction medium. libretexts.org

A key consideration for the reaction of Grignard or organolithium reagents with this compound is the potential for reaction at the carbon-bromine bonds (halogen-metal exchange). However, the nucleophilic attack at the ester carbonyl is generally faster, especially at low temperatures.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This often involves kinetic studies to determine the rate-determining steps and the influence of various reaction parameters.

While specific kinetic studies on reactions of this compound are not widely published, the kinetics of the palladium-catalyzed cross-coupling of aryl halides, in general, have been extensively investigated. These studies provide a framework for understanding the reactivity of this compound.

The catalytic cycle of a palladium-catalyzed cross-coupling reaction typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., this compound) to form a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent is transferred to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. rsc.org

Kinetic analyses of such reactions often involve monitoring the reaction progress over time under varying concentrations of reactants, catalyst, and ligand. mit.edumit.edu These studies can reveal the rate law of the reaction, which provides insights into the rate-determining step. For many palladium-catalyzed cross-coupling reactions of aryl bromides, the oxidative addition step is considered to be rate-limiting. nih.govmit.edu

For example, kinetic studies on the formylation of aryl bromides have shown that the reaction kinetics can be influenced by the electronic properties of the substrate. Electron-rich aryl bromides were found to react faster than electron-poor ones, which has implications for the reactivity of this compound with its two electron-withdrawing bromine substituents.

Spectroscopic Monitoring of Reaction Intermediates

The identification and characterization of transient species, or reaction intermediates, are fundamental to understanding a reaction mechanism. In-situ spectroscopic techniques allow for the real-time observation of these species as the reaction progresses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for monitoring the evolution of a chemical reaction. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction involving this compound, such as a Suzuki or Heck reaction, intermediates like oxidative addition products could be observed. By acquiring NMR spectra at various time points during the reaction, it is possible to track the disappearance of starting materials, the appearance of products, and the transient formation of intermediates. researchgate.netnih.gov For example, ³¹P NMR can be particularly informative when phosphine ligands are used in the catalytic system, allowing for the detection of different palladium-phosphine complexes that are part of the catalytic cycle. oup.com

A hypothetical reaction of this compound with a generic nucleophile could be monitored by ¹H and ¹³C NMR to observe the formation of an intermediate complex before the final product is formed.

Illustrative NMR Data for a Hypothetical Reaction:

| Species | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |

| This compound | 7.6-7.8 (aromatic protons) | 165 (carbonyl), 130-135 (aromatic carbons) |

| Postulated Intermediate | Shifted aromatic signals | New signals corresponding to the intermediate structure |

| Final Product | New aromatic proton signals | New aromatic carbon signals |

Other Spectroscopic Techniques: Other methods like Infrared (IR) spectroscopy can be used to monitor changes in functional groups, such as the carbonyl stretch of the ester group in this compound, which might shift upon coordination to a metal center. Mass spectrometry can also be employed to detect and identify charged intermediates. oup.com

Isotopic Labeling and Crossover Experiments

Isotopic labeling and crossover experiments are classic methods to probe reaction mechanisms, particularly to distinguish between intramolecular and intermolecular pathways.

Isotopic Labeling: This technique involves replacing one or more atoms in a reactant with one of its isotopes and then tracking the position of the isotope in the product. For example, one could synthesize this compound with a ¹³C-labeled carbonyl carbon. If this labeled compound is subjected to a reaction where the ester group might be involved, the position of the ¹³C label in the product, as determined by ¹³C NMR or mass spectrometry, would provide valuable information about the reaction pathway.

Hypothetical Isotopic Labeling Experiment: Consider a reaction where the ester group of this compound is proposed to rearrange.

Reactant: this compound with the carbonyl carbon labeled with ¹³C.

Analysis: The distribution of the ¹³C label in the product(s) is analyzed.

Interpretation: If the label remains at the carbonyl position, it suggests the ester group is not directly cleaved or rearranged in a way that would scramble the label. If the label is found at a different position, it would indicate a specific rearrangement mechanism.

Crossover Experiments: Crossover experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving the exchange of fragments between different molecules). In a typical crossover experiment, two similar but distinguishable reactants are allowed to react together in the same vessel.

For instance, to investigate the mechanism of a hypothetical debromination-coupling reaction of this compound, one could perform a crossover experiment with an analogous compound, such as methyl 2,5-dichlorobenzoate.

Illustrative Crossover Experiment Design:

| Reactant A | Reactant B |

| This compound | Methyl 2,5-dichlorobenzoate |

If the reaction is strictly intramolecular, only the self-coupled products (from two molecules of this compound and two molecules of methyl 2,5-dichlorobenzoate) would be observed. However, if the reaction proceeds through an intermolecular mechanism where fragments are exchanged, "crossover" products containing parts of both original reactants (e.g., a product with one bromo-substituted ring and one chloro-substituted ring) would be detected. The presence or absence of these crossover products provides clear evidence for the nature of the reaction pathway.

Expected Products in a Crossover Experiment:

| Product Type | Description | Implication |

| Non-crossover | Dimer of this compound | Intramolecular pathway |

| Non-crossover | Dimer of Methyl 2,5-dichlorobenzoate | Intramolecular pathway |

| Crossover | Coupled product of this compound and Methyl 2,5-dichlorobenzoate | Intermolecular pathway |

These mechanistic investigation techniques, while discussed here in a hypothetical context for this compound, are powerful and routinely applied in chemical research to gain deep insights into reaction mechanisms.

Derivatives and Analogues of Ethyl 2,5 Dibromobenzoate: Synthesis and Exploration

Synthesis of Aromatic Ring-Substituted Derivatives

The aromatic core of ethyl 2,5-dibromobenzoate can be further functionalized either by introducing new substituents onto the ring or by transforming the existing bromine atoms.

Further substitution on the benzene (B151609) ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present: the two bromine atoms and the ethyl carboxylate group.

Directing Effects: The ethyl carboxylate group (-COOEt) is an electron-withdrawing group and acts as a meta-director. Conversely, the bromine atoms, while deactivating the ring through their inductive effect, are ortho, para-directors due to resonance effects of their lone pairs. libretexts.orglibretexts.org

In this polysubstituted system, these directing effects are competitive. The ester group directs incoming electrophiles to the C4 and C6 positions (meta), while the bromine at C2 directs to C3 (ortho) and C6 (para), and the bromine at C5 directs to C4 (ortho) and C6 (ortho). The positions are numbered as follows:

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagents | Electrophile (E+) | Predicted Major Products (Substituent Position) |

| HNO₃, H₂SO₄ | NO₂⁺ | Ethyl 3,6-dibromo-2-nitrobenzoate (C4) and Ethyl 2,5-dibromo-3-nitrobenzoate (C3) |

| Br₂, FeBr₃ | Br⁺ | Ethyl 2,4,5-tribromobenzoate (C4) and Ethyl 2,3,5-tribromobenzoate (C3) |

| SO₃, H₂SO₄ | SO₃ | 2,5-Dibromo-4-(ethoxycarbonyl)benzenesulfonic acid (C4) and 2,5-Dibromo-3-(ethoxycarbonyl)benzenesulfonic acid (C3) |

The table is based on established principles of electrophilic aromatic substitution and directing group effects.

The bromine atoms at the C2 and C5 positions are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This strategy is a cornerstone for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is widely used for creating biaryl structures. nih.gov this compound can undergo mono- or double-Suzuki coupling, depending on the stoichiometry of the boronic acid and reaction conditions, to introduce aryl or heteroaryl groups. mdpi.comresearchgate.netnih.gov

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. harvard.eduuwindsor.ca Both bromine atoms on the ring can be sequentially or simultaneously replaced.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, using palladium and copper(I) co-catalysts. wikipedia.orglibretexts.orgorganic-chemistry.org This method allows for the introduction of alkynyl moieties, which are valuable precursors for further transformations or for creating conjugated systems.

By carefully selecting the coupling partners and controlling the reaction conditions, a vast library of derivatives can be synthesized. For instance, selective mono-arylation can be achieved, followed by a different coupling reaction at the second bromine position, leading to asymmetrically substituted products.

Table 2: Examples of Cross-Coupling Reactions for this compound Derivatives

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Ethyl 2-bromo-5-arylbenzoate or Ethyl 2,5-diarylbenzoate |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Ethyl 2-bromo-5-arylbenzoate or Ethyl 2,5-diarylbenzoate |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Ethyl 2-bromo-5-alkynylbenzoate or Ethyl 2,5-dialkynylbenzoate |

This table provides illustrative examples of common cross-coupling reactions.

Modifications of the Ester Moiety

The ethyl ester group provides another site for chemical modification, allowing for the synthesis of homologous esters or conversion into other key functional groups like amides, acids, or ketones.

Changing the ethyl group to other alkyl chains (e.g., methyl, propyl, iso-propyl) can be achieved through several standard methods:

Transesterification: This equilibrium-driven process involves reacting this compound with a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst. Using a large excess of the new alcohol shifts the equilibrium towards the desired product. researchgate.net

Saponification and Re-esterification: The ethyl ester can be hydrolyzed to the corresponding 2,5-dibromobenzoic acid using a base like NaOH. The resulting carboxylate salt is then acidified to give the free carboxylic acid. Subsequent esterification of the acid with the desired alcohol under acidic conditions (e.g., Fischer esterification) yields the new ester derivative, such as mthis compound. sigmaaldrich.comchemicalbook.com

The ester functional group can be transformed into other important carbonyl-containing moieties.

Conversion to Amides: The synthesis of 2,5-dibromobenzamides can be achieved by reacting this compound with a primary or secondary amine. This aminolysis reaction can sometimes be slow and may require heating or the use of specific reagents like sodium amidoboranes or activation of the ester.

Conversion to Acids: As mentioned above, the most straightforward method to obtain 2,5-dibromobenzoic acid is through the saponification (base-mediated hydrolysis) of the ethyl ester, followed by acidification.

Conversion to Ketones: The conversion of an ester to a ketone is less direct. A common two-step laboratory method involves first converting the ester to the corresponding 2,5-dibromobenzoic acid via hydrolysis. The acid is then converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,5-dibromobenzoyl chloride can then be reacted with an organometallic reagent, such as an organocadmium or organocuprate (Gilman) reagent, to yield the desired ketone. byjus.com Direct reaction with more reactive Grignard reagents often leads to over-addition, producing tertiary alcohols.

Design and Synthesis of Scaffold-Diverse Analogues

This compound is a valuable building block for creating molecules with fundamentally different structural frameworks (scaffolds). The combination of reactions described in the previous sections allows for multi-step synthetic sequences that can generate complex and diverse analogues, including various heterocyclic systems.

For example, a synthetic route could involve:

Selective cross-coupling at one bromine position (e.g., Sonogashira coupling to introduce an alkyne).

Modification of the ester to an amide.

A second cross-coupling at the remaining bromine position.

Intramolecular cyclization involving the newly introduced functional groups to form a new heterocyclic ring fused to the original benzene ring.

This strategic combination of functionalization at both the aromatic ring and the ester moiety enables the transformation of the simple dibromobenzoate scaffold into more elaborate structures, which is a common approach in the development of novel compounds for medicinal chemistry and materials science. sciepub.com

Exploration of Molecular Diversity for Chemical Libraries

The generation of chemical libraries with diverse molecular frameworks is a cornerstone of modern drug discovery and materials science. This compound is an attractive starting material for such endeavors due to the differential reactivity of its two bromine atoms, which allows for sequential and site-selective functionalization. This strategic approach enables the rapid assembly of a multitude of analogues from a single, readily available precursor.

Palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of this compound. For instance, the Suzuki-Miyaura coupling allows for the introduction of a variety of aryl and heteroaryl substituents. By carefully controlling the reaction conditions, it is possible to achieve either mono- or di-arylation, leading to a significant expansion of chemical space. Similarly, the Sonogashira coupling facilitates the introduction of alkyne moieties, which can serve as handles for further transformations, such as cycloaddition reactions, to create more complex heterocyclic systems.

Another powerful tool for diversifying the this compound scaffold is the Buchwald-Hartwig amination. This reaction enables the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines into the aromatic ring. The resulting amino-substituted benzoates are valuable intermediates for the synthesis of various biologically active compounds.

The following interactive table summarizes various synthetic transformations that can be employed to generate a library of compounds starting from this compound.

| Reaction Type | Reagents/Catalysts | Product Class | Potential Diversity |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Substituted ethyl benzoates | Introduction of various aromatic and heterocyclic rings |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl-substituted ethyl benzoates | Linear rigid scaffolds, precursors for heterocycles |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, base | Amino-substituted ethyl benzoates | Introduction of diverse amino functionalities |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, thiolates) | Ether or thioether substituted benzoates | Variation of alkyl and aryl side chains |

Precursors for Complex Chemical Structures

Beyond its use in generating diverse libraries of relatively simple analogues, this compound also serves as a key precursor for the synthesis of more intricate and complex chemical structures, including polycyclic and heterocyclic systems. The two bromine atoms provide strategic anchor points for intramolecular reactions or sequential intermolecular reactions to build up molecular complexity.

One common strategy involves a tandem or cascade reaction sequence where both bromine atoms participate in the formation of new rings. For example, a sequential Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of fused heterocyclic systems. Similarly, a combination of a Suzuki coupling and a subsequent intramolecular Heck reaction can be employed to construct complex polycyclic aromatic compounds.

Furthermore, the ester functionality of this compound can be manipulated in concert with reactions at the bromine-substituted positions. For instance, reduction of the ester to an alcohol or its conversion to an amide introduces new functional groups that can participate in intramolecular cyclization reactions with substituents introduced at the ortho- and meta-positions. This integrated approach allows for the construction of elaborate three-dimensional molecules from a simple, planar starting material.

The following table outlines selected examples of complex chemical structures that can be synthesized from this compound.

| Starting Material | Reaction Sequence | Key Intermediate(s) | Final Complex Structure |

| This compound | 1. Sonogashira coupling (2 eq.) 2. Intramolecular cyclization | Di-alkynyl substituted benzoate (B1203000) | Fused polycyclic aromatic system |

| This compound | 1. Suzuki coupling (1 eq.) 2. Buchwald-Hartwig amination (1 eq.) 3. Intramolecular cyclization | Amino-aryl substituted benzoate | Fused N-heterocyclic compound |

| This compound | 1. Reduction of ester to alcohol 2. Double Heck reaction | 2,5-Dibromobenzyl alcohol | Polycyclic system with a hydroxyl group |

| This compound | 1. Nucleophilic substitution with a bifunctional nucleophile | Macrocyclic precursor | Macrocycle |

The strategic application of modern synthetic methodologies to this compound unlocks a vast potential for the creation of novel and complex molecular architectures, paving the way for the discovery of new therapeutic agents and advanced materials.

Advanced Analytical Methodologies for Ethyl 2,5 Dibromobenzoate Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 2,5-dibromobenzoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum of this compound, the ethyl group gives rise to two distinct signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling with each other. The aromatic region will show three signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C6 position, being adjacent to a bromine atom, will appear as a doublet. The proton at the C4 position, flanked by a hydrogen and a bromine atom, will present as a doublet of doublets. The proton at the C3 position, adjacent to two protons, will also appear as a doublet.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The carbons bonded to the bromine atoms (C2 and C5) will be significantly shifted downfield.

2D NMR: Techniques like COSY (Correlation Spectroscopy) can be used to establish the connectivity between coupled protons, for instance, confirming the relationship between the CH₂ and CH₃ protons of the ethyl group and the coupling between adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethyl) | ¹H NMR | ~1.4 | Triplet | ~7.1 |

| CH₂ (ethyl) | ¹H NMR | ~4.4 | Quartet | ~7.1 |

| H-3 (aromatic) | ¹H NMR | ~7.3-7.4 | Doublet | ~8.6 |

| H-4 (aromatic) | ¹H NMR | ~7.5-7.6 | Doublet of Doublets | ~8.6, ~2.4 |

| H-6 (aromatic) | ¹H NMR | ~7.8-7.9 | Doublet | ~2.4 |

| C=O (ester) | ¹³C NMR | ~164-165 | Singlet | - |

| C-1 (aromatic) | ¹³C NMR | ~133-134 | Singlet | - |

| C-2 (aromatic) | ¹³C NMR | ~120-121 | Singlet | - |

| C-3 (aromatic) | ¹³C NMR | ~132-133 | Singlet | - |

| C-4 (aromatic) | ¹³C NMR | ~135-136 | Singlet | - |

| C-5 (aromatic) | ¹³C NMR | ~122-123 | Singlet | - |

| C-6 (aromatic) | ¹³C NMR | ~130-131 | Singlet | - |

| CH₂ (ethyl) | ¹³C NMR | ~61-62 | Singlet | - |

| CH₃ (ethyl) | ¹³C NMR | ~14-15 | Singlet | - |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS can confirm its molecular formula, C₉H₈Br₂O₂. A key characteristic feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive pattern of three peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1 for the molecular ion cluster. HRMS provides the exact mass of these ions, allowing for unambiguous confirmation of the compound's identity.

Table 2: Predicted HRMS Isotopic Pattern for the Molecular Ion of this compound

| Ion Formula | Isotopes | Calculated Exact Mass (m/z) | Relative Abundance (%) |

| [C₉H₈⁷⁹Br₂O₂]⁺ | ⁷⁹Br, ⁷⁹Br | 305.8890 | ~50.8 |

| [C₉H₈⁷⁹Br⁸¹BrO₂]⁺ | ⁷⁹Br, ⁸¹Br | 307.8870 | 100.0 |

| [C₉H₈⁸¹Br₂O₂]⁺ | ⁸¹Br, ⁸¹Br | 309.8850 | ~49.2 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov

IR Spectroscopy: An IR spectrum of this compound will show characteristic absorption bands. A strong, sharp peak between 1720-1735 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. ucalgary.cavscht.cz The C-O single bond stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. ucalgary.ca Aromatic C=C stretching vibrations typically produce bands in the 1400-1600 cm⁻¹ range. The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will be seen just below 3000 cm⁻¹. vscht.cz The C-Br stretching vibrations are expected at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H (ethyl) | Stretch | 2850 - 2980 | Medium |

| Ester C=O | Stretch | 1720 - 1735 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

| C-Br | Stretch | 500 - 700 | Medium-Strong |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of this compound and monitoring its formation during a chemical reaction. A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comsielc.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure sharp peak shapes. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light. By comparing the retention time and peak area of the sample to those of a certified reference standard, both the identity and concentration of this compound can be determined.

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water mixture (e.g., 70:30 v/v) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

| Detector | UV at ~230 nm |

Gas Chromatography (GC) is an ideal technique for the separation and identification of volatile impurities that may be present in a sample of this compound, such as residual solvents (e.g., ethanol (B145695), toluene) or unreacted starting materials. In GC, the sample is vaporized and transported through a column by an inert carrier gas (e.g., helium or nitrogen). aidic.it The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the inside of the column. A temperature program is often used to ensure the efficient elution of compounds with different boiling points. A flame ionization detector (FID) is commonly used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for the definitive identification of the separated impurities by comparing their mass spectra to library data. scispace.com

Table 5: Typical GC Parameters for Volatile Impurity Analysis in this compound

| Parameter | Condition |

| Column | Capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 2.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | e.g., Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the gold standard for determining the three-dimensional structure of crystalline solids at an atomic level. This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is unique to the crystal's structure and provides the data necessary to calculate the positions of individual atoms, bond lengths, bond angles, and torsional angles, thereby offering an unambiguous depiction of the molecule's conformation and its packing within the crystal.

Single Crystal X-ray Diffraction for Absolute Configuration

Illustrative Research Findings:

To demonstrate the type of information that would be obtained from an SC-XRD analysis of this compound, we can consider the crystallographic data of a related substituted benzoate (B1203000), 2-Oxo-2-phenylethyl benzoate. researchgate.net In a study of this compound, a single crystal was irradiated with Mo Kα radiation. The analysis revealed that the compound crystallizes in the monoclinic space group P2/c. researchgate.net

The key findings from such an analysis would include the precise unit cell dimensions, which define the fundamental repeating unit of the crystal lattice. For 2-Oxo-2-phenylethyl benzoate, these were determined to be a = 9.0299 Å, b = 14.116 Å, and c = 9.6379 Å, with a β angle of 90.564°. researchgate.net This level of detail allows for the calculation of the crystal's volume and density. Furthermore, the analysis reveals the exact spatial arrangement of all atoms in the molecule, including the conformation of the ethyl ester group relative to the dibrominated benzene ring. For this compound, this would definitively establish the planarity of the benzene ring and the orientation of the bromine and ethyl ester substituents.

The interactive table below presents a typical set of crystallographic data that would be generated from a single crystal X-ray diffraction experiment, using 2-Oxo-2-phenylethyl benzoate as an example.

| Parameter | Value (for 2-Oxo-2-phenylethyl benzoate) | Significance for this compound |

| Crystal System | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P2/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 9.0299 | Unit cell dimension along the a-axis. |

| b (Å) | 14.116 | Unit cell dimension along the b-axis. |

| c (Å) | 9.6379 | Unit cell dimension along the c-axis. |

| β (°) | 90.564 | Angle of the unit cell. |

| Volume (ų) | 1228.4 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

Applications of Ethyl 2,5 Dibromobenzoate and Its Derivatives in Materials Science and Catalysis

Role as a Precursor in Polymer Chemistry

The presence of two reactive bromine sites on the benzene (B151609) ring of Ethyl 2,5-dibromobenzoate makes it a valuable starting material for the synthesis of various monomers. These monomers can then be polymerized to create functional polymers with tailored properties for specific applications.

Monomer for Functional Polymer Synthesis

While this compound itself is not typically used directly as a monomer in polymerization reactions, it serves as a key intermediate in the synthesis of more complex monomers. The bromine atoms can be substituted through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of functional groups. This functionalization is a critical step in designing polymers with specific electronic, optical, or chemical properties. For instance, by reacting this compound with appropriate organometallic reagents, it is possible to introduce moieties that enhance solubility, promote self-assembly, or impart specific electronic characteristics to the resulting polymer.

Building Block for Conjugated Polymers in Organic Electronics

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This electron delocalization is responsible for their unique electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov

This compound is a precursor for the synthesis of building blocks used in the creation of these conjugated polymers. Through palladium-catalyzed cross-coupling reactions, the bromine atoms on the this compound ring can be replaced with various aromatic or heteroaromatic groups. This allows for the construction of extended π-conjugated systems, which are the fundamental components of organic electronic materials. The ability to precisely control the chemical structure of these building blocks is essential for tuning the bandgap, charge carrier mobility, and other critical parameters of the final conjugated polymer.

Contributions to Advanced Materials Design

The versatility of this compound extends beyond polymer chemistry into the design of other advanced materials, including organic semiconductors and Metal-Organic Frameworks (MOFs).

Components in Organic Semiconductors and Conductors

Organic semiconductors are the active components in a variety of electronic devices. The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. This compound can be used as a starting material to synthesize small molecules and oligomers that exhibit semiconducting properties.

The general strategy involves the functionalization of the dibrominated ring to create molecules with specific donor-acceptor architectures, which are known to facilitate charge transport. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further synthetic transformations. The bromine atoms provide handles for introducing various π-conjugated moieties, leading to the formation of molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient organic semiconductors.

Table 1: Examples of Functional Groups Introduced via Reactions at the Bromine Positions

| Functional Group | Potential Application |

| Aryl groups | Tuning of electronic properties in conjugated systems |

| Thienyl groups | Building blocks for conducting polymers |

| Pyridyl groups | Ligands for catalysis and metal-organic frameworks |

| Acetylenic groups | Precursors for cross-linked polymers and carbon-rich materials |

Precursors for Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.

The organic ligands, or "linkers," are a crucial component of MOFs, as they determine the framework's structure and properties. This compound can serve as a precursor for the synthesis of such linkers. The ester group can be hydrolyzed to a carboxylic acid, which is a common coordinating group in MOF synthesis. The bromine atoms can be functionalized to introduce other coordinating groups or to extend the length of the linker, thereby influencing the pore size and topology of the resulting MOF. For instance, Sonogashira coupling reactions can be employed to introduce alkynyl groups, which can then be used to create more complex and rigid linkers.

Development as Ligands and Catalysts

Derivatives of this compound can also be designed to function as ligands for homogeneous catalysis or as catalysts themselves. The introduction of specific functional groups that can coordinate to metal centers is a key strategy in this area. For example, the bromine atoms can be replaced with phosphorus- or nitrogen-containing groups to create phosphine (B1218219) or bipyridine ligands, respectively. These ligands can then be used to stabilize metal catalysts and influence their activity and selectivity in a variety of chemical transformations.

While direct catalytic applications of this compound are not common, its derivatives play a significant role in the broader field of catalyst development. The ability to synthesize a wide range of functionalized aromatic compounds from this precursor makes it an invaluable tool for chemists working to design the next generation of catalysts.

Precursors for Phosphine and N-Heterocyclic Carbene (NHC) Ligands

The development of efficient catalysts is intrinsically linked to the design of their coordinating ligands. Phosphine and N-heterocyclic carbene (NHC) ligands are two of the most important classes of ligands in homogeneous catalysis, offering a high degree of control over the activity, selectivity, and stability of metal complexes. The functionalization of aromatic scaffolds, such as that provided by this compound, is a key strategy for the synthesis of novel phosphine and NHC ligands with unique properties.

Phosphine Ligands:

The bromine atoms in this compound can serve as handles for the introduction of phosphine moieties through various cross-coupling reactions. For instance, reaction with secondary phosphines or their derivatives in the presence of a suitable catalyst, typically a palladium or nickel complex, can lead to the formation of mono- or diphosphine-substituted benzoates. The ester group can be retained or further modified to fine-tune the electronic properties of the resulting ligand.